molecular formula C21H21F3N4O4 B1668545 CGS-12066 (maleate salt) CAS No. 1350965-83-1

CGS-12066 (maleate salt)

Cat. No. B1668545
CAS RN: 1350965-83-1
M. Wt: 450.4 g/mol
InChI Key: ZBPAHEUAJMCLRD-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGS-12066 maleate salt is a 5-HT1B serotonin receptor agonist .


Synthesis Analysis

The synthesis of CGS-12066 maleate salt involves several chemical reactions. The exact process is not detailed in the available resources .


Molecular Structure Analysis

The chemical formula of CGS-12066 maleate salt is C21H21F3N4O4. It has a molecular weight of 450.420 . The InChI key is ZBPAHEUAJMCLRD-BTJKTKAUSA-N .


Chemical Reactions Analysis

The chemical reactions involving CGS-12066 maleate salt are not detailed in the available resources .


Physical And Chemical Properties Analysis

CGS-12066 maleate salt is a solid substance. It is soluble in water (1.4 mg/mL), ethanol (1.8 mg/mL), and 0.1 M HCl (4 mg/mL) .

Scientific Research Applications

Serotonin Receptor Agonist

CGS-12066 is known to be a 5-HT 1B serotonin receptor agonist . This means it can bind to and activate these receptors, which are a type of protein found in the nervous system. They play a key role in the neurotransmission of serotonin, a chemical that helps regulate mood, appetite, and sleep. Therefore, CGS-12066 could potentially be used in research related to these areas.

Neuropharmacology

Given its action on serotonin receptors, CGS-12066 is of interest in neuropharmacology. It can be used to study the effects of activating these receptors in the brain and could potentially contribute to the development of new treatments for neurological and psychiatric disorders .

Chemoresistant Breast Cancer Research

There is evidence that CGS-12066 has been used in research related to chemoresistant breast cancer . Specifically, it has been used to study the metabolic profile of chemoresistant breast cancer cell subpopulations and their response to certain treatments.

Drug Development

Due to its specific action on serotonin receptors, CGS-12066 could be used in drug development research. It could serve as a lead compound for the development of new drugs aimed at treating conditions related to serotonin neurotransmission .

Behavioral Studies

As a serotonin receptor agonist, CGS-12066 can influence behavior in animal models. Therefore, it could be used in behavioral studies to understand the role of serotonin in various behaviors .

Molecular Biology

CGS-12066 can also be used in molecular biology research. Its interaction with serotonin receptors can help researchers understand the structure and function of these receptors at a molecular level .

Safety and Hazards

CGS-12066 maleate salt is for research use only and not for human or veterinary use . In case of exposure, appropriate safety measures should be taken. If inhaled or ingested, medical attention may be required .

properties

IUPAC Name

but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPAHEUAJMCLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CGS-12066 (maleate salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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